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Introduction
ALEPH-4, or 2,5-dimethoxy-4-isopropylthioamphetamine, is a lesser-known psychedelic

compound belonging to the phenethylamine and amphetamine chemical classes. First

synthesized and documented by Alexander Shulgin in his book "PiHKAL (Phenethylamines I

Have Known and Loved)," ALEPH-4 is a structural analog of other psychoactive compounds in

the "ALEPH" series, which are characterized by a thioalkoxy substitution at the 4-position of the

phenyl ring.[1] This technical guide provides a comprehensive overview of the chemical

structure, synthesis, and known properties of ALEPH-4, intended for a scientific audience

engaged in neuropharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties
ALEPH-4 is systematically named 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-

amine.[1] Its structure features a dimethoxyphenethylamine backbone with an isopropylthio

group at the fourth position of the aromatic ring and a methyl group at the alpha position of the

ethylamine side chain.

Table 1: Chemical and Physical Properties of ALEPH-4[1]
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Property Value

IUPAC Name
1-(2,5-dimethoxy-4-propan-2-

ylsulfanylphenyl)propan-2-amine

Synonyms
2,5-Dimethoxy-4-isopropylthioamphetamine, 4-

iPrS-DMA

Molecular Formula C₁₄H₂₃NO₂S

Molecular Weight 269.40 g/mol

CAS Number 123643-26-5

Appearance White crystalline solid (as hydrochloride salt)

Melting Point (HCl salt) 146-147 °C (with prior sintering at 144 °C)

SMILES CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC

Experimental Protocols
Synthesis of ALEPH-4
The synthesis of ALEPH-4, as described by Alexander Shulgin, is a multi-step process starting

from 2,5-dimethoxy-4-(isopropylthio)benzaldehyde. The general workflow involves the

formation of a nitropropene intermediate followed by its reduction to the final amine.

Step 1: Synthesis of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene

A solution of 2.0 g of 2,5-dimethoxy-4-(isopropylthio)benzaldehyde in 12 mL of nitroethane is

treated with 0.4 g of anhydrous ammonium acetate. The mixture is heated on a steam bath for

12 hours and then stirred for an additional 12 hours at room temperature. The excess solvent

and reagent are removed under vacuum. The resulting residue is dissolved in 2 mL of

methanol and then diluted with 15 mL of boiling 95% ethanol. Upon cooling, orange crystals of

1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene form, which are collected by filtration.

Recrystallization from ethanol yields purified orange crystals with a melting point of 99-100 °C.

Step 2: Reduction of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene to ALEPH-4
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A suspension of 1.0 g of lithium aluminum hydride (LAH) in 100 mL of warm, anhydrous

tetrahydrofuran (THF) is stirred under a nitrogen atmosphere and brought to a gentle reflux. A

solution of 1.2 g of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene in 20 mL of

anhydrous THF is added dropwise. The reaction mixture is held at reflux for 24 hours and then

stirred at room temperature for an additional 48 hours. The reaction is quenched by the slow,

cautious addition of 1 mL of water, followed by 1 mL of 15% sodium hydroxide solution, and

finally 3 mL of water. The resulting white, granular solids are removed by filtration, and the filter

cake is washed with additional THF. The combined filtrate and washings are evaporated under

vacuum to yield a pale, oily residue.

Step 3: Formation and Purification of ALEPH-4 Hydrochloride

The oily residue from the previous step is dissolved in 6 mL of isopropanol and neutralized with

concentrated hydrochloric acid (approximately 10 drops). The solution is then diluted with 200

mL of anhydrous diethyl ether. The resulting slightly turbid solution is clarified by filtration. Upon

standing, a fine white crystalline product of 2,5-dimethoxy-4-(isopropylthio)amphetamine

hydrochloride (ALEPH-4 HCl) slowly precipitates. The product is collected by filtration, washed

with diethyl ether, and air-dried. The final product has a melting point of 146-147 °C.
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Step 1: Nitropropene Formation

Step 2: Reduction

Step 3: Salt Formation
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Figure 1: Synthesis workflow for ALEPH-4 hydrochloride.
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Pharmacological Profile
Mechanism of Action
While specific receptor binding and functional assay data for ALEPH-4 are not readily available

in the scientific literature, its structural similarity to other psychedelic phenethylamines, such as

the DOx series and other ALEPH compounds, strongly suggests that its primary mechanism of

action is as an agonist at the serotonin 5-HT₂A receptor.[2][3][4][5] Activation of this G-protein

coupled receptor is a hallmark of classic psychedelics and is responsible for their

hallucinogenic effects.

The 5-HT₂A receptor is coupled to the Gq/G₁₁ signaling pathway. Upon agonist binding, a

conformational change in the receptor leads to the activation of Gq/G₁₁, which in turn activates

phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into

inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind

to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.

DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These

downstream signaling events are thought to be critical in mediating the psychedelic effects of 5-

HT₂A agonists.
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Figure 2: Postulated 5-HT₂A receptor signaling pathway for ALEPH-4.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b595406?utm_src=pdf-body-img
https://www.benchchem.com/product/b595406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Human Dosage and Duration
According to Alexander Shulgin's qualitative human bioassays, the oral dosage of ALEPH-4
ranges from 7 to 12 milligrams, with the duration of effects lasting between 12 and 20 hours.

Shulgin noted that higher doses were not explored due to concerns about potential toxicity.[1]

Table 2: Dosage and Duration of Effects for ALEPH Compounds[2][4][5]

Compound Dosage (oral) Duration

ALEPH-1 (DOT) 5 - 10 mg 6 - 8 hours

ALEPH-2 4 - 8 mg 8 - 16 hours

ALEPH-4 7 - 12 mg 12 - 20 hours

ALEPH-7 4 - 7 mg 15 - 30 hours

Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for ALEPH-4 are not

widely available in the peer-reviewed literature. However, based on its chemical structure, the

expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

¹H NMR: The proton NMR spectrum of ALEPH-4 is expected to show distinct signals for the

aromatic protons, the methoxy groups, the isopropyl group (a septet for the CH and a

doublet for the two CH₃ groups), the alpha-methyl group (a doublet), and the protons of the

ethylamine side chain. The chemical shifts would be influenced by the electron-donating and

-withdrawing effects of the various substituents on the phenyl ring.

¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom

in the molecule. The aromatic carbons would appear in the downfield region (typically 110-

160 ppm), with the carbons attached to oxygen and sulfur showing characteristic shifts. The

aliphatic carbons of the isopropyl and ethylamine side chains would be found in the upfield

region.
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Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum of ALEPH-4 would likely show a molecular ion peak

(M⁺) at m/z 269. The fragmentation pattern would be expected to involve cleavage of the C-C

bond alpha to the nitrogen atom, leading to a prominent fragment ion. Other characteristic

fragmentations would include loss of the isopropyl group and cleavages within the thioether

linkage.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of ALEPH-4 would exhibit characteristic absorption bands for the N-H

stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and

aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-

1600 cm⁻¹), and C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹).

Conclusion
ALEPH-4 is a structurally intriguing psychedelic compound with a limited history of scientific

investigation. Its synthesis has been well-documented, providing a clear path for its preparation

for research purposes. While its precise pharmacological profile remains to be fully elucidated

through modern receptor binding and functional assays, its structural relationship to other

potent 5-HT₂A agonists provides a strong basis for its presumed mechanism of action. Further

research into ALEPH-4 and its analogs could provide valuable insights into the structure-

activity relationships of psychedelic phenethylamines and contribute to the broader

understanding of serotonergic neurotransmission and its modulation. The lack of

comprehensive spectroscopic and pharmacological data highlights an opportunity for further

scientific inquiry into this unique molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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